molecular formula C17H11NO5S2 B2964889 2-hydroxy-4-[(5Z)-5-[(3-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid CAS No. 853903-76-1

2-hydroxy-4-[(5Z)-5-[(3-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid

Cat. No.: B2964889
CAS No.: 853903-76-1
M. Wt: 373.4
InChI Key: WPDJWPKOLWLIQD-AUWJEWJLSA-N
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Description

This compound is a benzoic acid derivative featuring a thiazolidinone core with a (5Z)-5-[(3-hydroxyphenyl)methylidene] substituent. The Z-configuration at the methylidene bridge is critical for maintaining its bioactive conformation. Its molecular formula is C₁₇H₁₁NO₅S₂, with a molecular weight of ~357.4 g/mol (estimated). This compound has been explored for antimicrobial and anticancer activities, leveraging its dual functional groups for enhanced bioactivity .

Properties

IUPAC Name

2-hydroxy-4-[(5Z)-5-[(3-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11NO5S2/c19-11-3-1-2-9(6-11)7-14-15(21)18(17(24)25-14)10-4-5-12(16(22)23)13(20)8-10/h1-8,19-20H,(H,22,23)/b14-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPDJWPKOLWLIQD-AUWJEWJLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C=C2C(=O)N(C(=S)S2)C3=CC(=C(C=C3)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)O)/C=C\2/C(=O)N(C(=S)S2)C3=CC(=C(C=C3)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

  • Synthetic Routes and Reaction Conditions: The synthesis of 2-hydroxy-4-[(5Z)-5-[(3-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid often begins with the condensation of appropriate aryl aldehydes with thiazolidinones under acidic conditions. Key reagents include 3-hydroxybenzaldehyde and 2-mercapto-3-arylpropanoic acid, with catalysts like piperidine and solvents such as ethanol or acetic acid.

  • Industrial Production Methods: Industrial synthesis scales up the laboratory procedures, optimizing reaction temperatures and times, and utilizing continuous flow reactors for enhanced efficiency and yield. Catalysts like p-toluenesulfonic acid may be used to facilitate the condensation reaction.

Chemical Reactions Analysis

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-[(5Z)-5-Benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid (BML-260)

  • Structure : Lacks the 2-hydroxy and 3-hydroxyphenyl groups; instead, it has a benzylidene substituent and a 4-benzoic acid moiety.
  • Molecular Weight : 341.4 g/mol.
  • Bioactivity : Exhibits anti-inflammatory and anticancer properties, likely due to the benzylidene group’s hydrophobic interactions with target proteins. The absence of hydroxy groups may reduce solubility but improve membrane permeability .

2-[(5Z)-5-(4-Methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid

  • Structure: Features a 4-methoxybenzylidene group (electron-donating) and a butanoic acid chain.
  • Molecular Weight : 350.43 g/mol.
  • Bioactivity : The methoxy group enhances metabolic stability compared to hydroxy groups, making it a candidate for prolonged antibacterial action .

2-[(5Z)-5-[(3-Nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid

  • Structure : Incorporates a 3-nitrobenzylidene substituent (electron-withdrawing) and an acetic acid group.
  • Molecular Weight : 324.33 g/mol.

2-[(5Z)-5-(1-Benzyl-5-bromo-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid

  • Structure : Contains a brominated indole moiety, adding steric bulk and halogen-mediated interactions.
  • Bioactivity : Demonstrated efficacy against Mycobacterium tuberculosis via molecular docking and dynamics, suggesting its bulky substituents improve target specificity .

Structural and Functional Analysis (Table)

Compound Name Key Substituents Molecular Weight (g/mol) Notable Bioactivity Key References
Target Compound 2-hydroxybenzoic acid, 3-hydroxyphenyl ~357.4 Antimicrobial, Anticancer
BML-260 Benzylidene, 4-benzoic acid 341.4 Anti-inflammatory, Anticancer
2-[(5Z)-5-(4-Methoxybenzylidene)-... 4-Methoxybenzylidene, butanoic acid 350.43 Antibacterial
2-[(5Z)-5-(3-Nitrophenyl)... 3-Nitrobenzylidene, acetic acid 324.33 Enzyme inhibition
2-[(5Z)-5-(1-Benzyl-5-bromo-2-oxoindol-3-ylidene)... Brominated indole, acetic acid ~450.3 Antitubercular

Key Research Findings

  • Role of Hydroxy Groups: The target compound’s 2-hydroxy and 3-hydroxyphenyl groups enhance hydrogen bonding with biological targets, improving binding affinity compared to non-hydroxylated analogs like BML-260 .
  • Electronic Effects : Electron-withdrawing groups (e.g., nitro in ) increase electrophilicity, favoring covalent interactions, while electron-donating groups (e.g., methoxy in ) improve metabolic stability .
  • Stereochemistry : The Z-configuration is universally critical across analogs for maintaining planar geometry, enabling optimal π-stacking and hydrophobic interactions .
  • Biological Performance : Bulky substituents (e.g., brominated indole in ) improve target specificity but may reduce bioavailability due to increased molecular weight .

Biological Activity

2-Hydroxy-4-[(5Z)-5-[(3-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid (CAS Number: 99541-66-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound has the molecular formula C24H20N2O7SC_{24}H_{20}N_{2}O_{7}S and a molecular weight of approximately 480.49 g/mol. Its structure features a thiazolidinone ring, which is known for diverse biological activities.

Antimicrobial Activity

Research indicates that derivatives of thiazolidinones exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown promising results against various strains of bacteria.

Compound NameActivity TypeTarget OrganismMIC (mg/ml)
Thiazolidinone Derivative AAntibacterialStaphylococcus aureus16–32
Thiazolidinone Derivative BAntifungalCandida albicans8–16

These findings suggest that the thiazolidinone structure contributes to the observed antimicrobial effects, making it a valuable scaffold for drug development.

Anticancer Activity

Studies have indicated that thiazolidinone derivatives can induce apoptosis in cancer cells. For example, a related compound demonstrated an IC50 value of 35 µM against cancer cell lines, indicating moderate potency.

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes. Notably, it has shown activity against serine proteases and metalloproteases, which are critical in several physiological processes and disease states.

Enzyme TargetInhibition TypeIC50 (µM)
NS2B-NS3 Protease (Dengue Virus)Competitive25
Bovine ThrombinNon-competitive30

These results highlight the potential of this compound as a therapeutic agent in viral infections and coagulation disorders.

Case Study 1: Synthesis and Biological Evaluation

A study synthesized several thiazolidinone derivatives based on the core structure of this compound. The synthesized compounds were tested for antibacterial and antifungal activities, showing significant inhibition against Gram-positive bacteria and fungi.

Case Study 2: Anticancer Mechanism Exploration

Another investigation focused on the anticancer properties of thiazolidinone derivatives. The study revealed that these compounds could activate apoptotic pathways in cancer cells, suggesting a mechanism that warrants further exploration for potential therapeutic applications.

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